molecular formula C22H22N4OS B11030297 N-[3-(1H-benzimidazol-2-yl)propyl]-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11030297
M. Wt: 390.5 g/mol
InChI Key: UTHLMQFPOPELEF-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazole rings.

    Reduction: Reduction reactions can target the nitro groups if present on the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents and nucleophiles such as halides and amines are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted benzimidazole and thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

Properties

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C22H22N4OS/c1-15-24-21(19(28-15)14-16-8-3-2-4-9-16)22(27)23-13-7-12-20-25-17-10-5-6-11-18(17)26-20/h2-6,8-11H,7,12-14H2,1H3,(H,23,27)(H,25,26)

InChI Key

UTHLMQFPOPELEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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